molecular formula C11H14N2O3 B1316491 2-(Cyclohexyloxy)-5-nitropyridine CAS No. 85003-00-5

2-(Cyclohexyloxy)-5-nitropyridine

Cat. No.: B1316491
CAS No.: 85003-00-5
M. Wt: 222.24 g/mol
InChI Key: SJDQRJQZCZFCOQ-UHFFFAOYSA-N
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Description

2-(Cyclohexyloxy)-5-nitropyridine is an organic compound that features a pyridine ring substituted with a cyclohexyloxy group at the 2-position and a nitro group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohexyloxy)-5-nitropyridine typically involves the following steps:

    Nitration of Pyridine: The starting material, pyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Alkylation: The nitrated pyridine is then subjected to an alkylation reaction with cyclohexanol in the presence of a suitable base, such as potassium carbonate, to form the cyclohexyloxy group at the 2-position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

    Oxidation: The cyclohexyloxy group can be oxidized to a ketone or carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

    Reduction: 2-(Cyclohexyloxy)-5-aminopyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Oxidation: Cyclohexanone or cyclohexanecarboxylic acid derivatives.

Scientific Research Applications

2-(Cyclohexyloxy)-5-nitropyridine has several applications in scientific research:

    Medicinal Chemistry: It is explored as a potential pharmacophore in the design of new drugs, particularly for its ability to interact with biological targets.

    Materials Science: The compound is investigated for its use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(Cyclohexyloxy)-5-nitropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the cyclohexyloxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The pyridine ring can engage in π-π interactions with aromatic amino acids in proteins, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    2-(Cyclohexyloxy)-4-nitropyridine: Similar structure but with the nitro group at the 4-position.

    2-(Cyclohexyloxy)-3-nitropyridine: Similar structure but with the nitro group at the 3-position.

    2-(Cyclohexyloxy)-5-aminopyridine: The nitro group is reduced to an amino group.

Uniqueness: 2-(Cyclohexyloxy)-5-nitropyridine is unique due to the specific positioning of the nitro and cyclohexyloxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct set of properties that can be leveraged in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

2-cyclohexyloxy-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c14-13(15)9-6-7-11(12-8-9)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDQRJQZCZFCOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60510978
Record name 2-(Cyclohexyloxy)-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85003-00-5
Record name 2-(Cyclohexyloxy)-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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